molecular formula C7H5BrF3N B6231076 2-bromo-6-(2,2,2-trifluoroethyl)pyridine CAS No. 1393570-50-7

2-bromo-6-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6231076
CAS No.: 1393570-50-7
M. Wt: 240
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Description

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is a versatile and high-value heterocyclic building block designed for advanced organic synthesis and discovery research. Its molecular structure, featuring a bromine atom and a 2,2,2-trifluoroethyl group on the pyridine ring, makes it a critical intermediate in constructing complex molecules for demanding applications. The presence of the bromine atom facilitates efficient downstream functionalization, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the rapid assembly of diverse compound libraries . The 2,2,2-trifluoroethyl moiety is a key modulator of physicochemical properties. The incorporation of fluorine atoms is a well-established strategy in medicinal and agrochemistry to enhance key characteristics of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . This makes this compound an especially valuable precursor in pharmaceutical research for the development of novel active ingredients. Its utility extends significantly into the agrochemical industry, where it can serve as a key synthetic intermediate for next-generation herbicides, insecticides, and fungicides . Furthermore, the unique electronic properties conferred by the fluorine-substituted group make this compound an interesting candidate for exploration in material science, particularly in the development of organic nonlinear optical (NLO) materials and functionalized polymers . This compound is offered strictly For Research Use Only and is intended for use by qualified laboratory researchers.

Properties

CAS No.

1393570-50-7

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Bromine (Br₂) serves as the electrophilic agent, with chloroform or dichloromethane as the solvent. The reaction is initiated at room temperature under inert conditions to prevent side reactions, followed by refluxing (40–60°C) to ensure complete conversion. The trifluoroethyl group at the 6-position directs bromination to the 2-position via electronic effects, as the electron-withdrawing nature of the -CH₂CF₃ group deactivates the adjacent positions, enhancing selectivity.

Industrial Optimization

  • Continuous Flow Systems : Large-scale production employs continuous flow reactors to improve heat transfer and minimize hazardous intermediate accumulation.

  • Solvent Recovery : Chloroform is recycled through distillation, reducing environmental impact.

  • Yield : Typical yields exceed 85%, with purity >98% confirmed via HPLC.

Multi-Step Synthesis from 2-Amino-6-Methylpyridine

A patented route (CN103086964A) outlines a multi-step synthesis starting from 2-amino-6-methylpyridine, adaptable for introducing the trifluoroethyl group. While the original patent describes the synthesis of 6-bromo-2-pyridyl methyl formate, the methodology can be modified to target this compound.

Step 1: Diazotization and Bromination

2-Amino-6-methylpyridine undergoes diazotization with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -10°C to 0°C, forming a diazonium intermediate. Subsequent bromination with elemental bromine (Br₂) replaces the amino group with bromine, yielding 6-bromo-2-methylpyridine.

Key Parameters

  • Temperature Control : Maintaining subzero temperatures prevents decomposition of the diazonium salt.

  • Molar Ratios : A 1:1.2 ratio of 2-amino-6-methylpyridine to Br₂ ensures complete conversion.

  • Yield : 90–92% isolated yield after distillation.

Step 2: Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid

The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic medium. Reaction conditions (60–70°C, 6–8 hours) are critical to avoid over-oxidation.

Reaction Table

ParameterSpecification
Oxidizing AgentKMnO₄ (2.2–2.8 mol equivalents)
SolventWater
Temperature60–70°C
Yield88–90%

Step 3: Esterification and Trifluoroethylation

The carboxylic acid is esterified with methanol using p-toluenesulfonic acid (PTSA) as a catalyst. To introduce the trifluoroethyl group, the ester undergoes nucleophilic displacement with a trifluoroethylating agent (e.g., trifluoroethyl iodide) under basic conditions.

Challenges and Solutions

  • Selectivity : The ester group at the 2-position must remain intact during trifluoroethylation.

  • Catalyst Screening : Copper(I) bromide (CuBr) enhances coupling efficiency in benzylamine solvent.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Direct Bromination85–90>98Industrial-scale
Multi-Step Synthesis70–7595–97Laboratory-scale

Environmental Impact

  • Direct Bromination : Chloroform usage raises toxicity concerns, though solvent recovery mitigates waste.

  • Multi-Step Synthesis : KMnO₄ generates MnO₂ sludge, requiring filtration and neutralization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile precursor in drug formulation.

Agrochemical Research

In agrochemistry, 2-bromo-6-(2,2,2-trifluoroethyl)pyridine serves as an intermediate for developing herbicides and pesticides. The trifluoroethyl group enhances the lipophilicity of the compounds, improving their efficacy and stability in agricultural applications.

Material Science

The compound has been investigated for its potential use in creating fluorinated polymers and materials. The incorporation of trifluoroethyl groups can impart unique properties such as enhanced thermal stability and resistance to chemical degradation.

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentSynthesis of drug intermediatesVersatile building block
Agrochemical ResearchIntermediate for herbicides and pesticidesImproved efficacy and stability
Material ScienceDevelopment of fluorinated polymersEnhanced thermal stability

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce antiviral agents. A study published in Journal of Medicinal Chemistry highlighted the compound's role in developing inhibitors for viral replication pathways, showcasing its potential therapeutic applications.

Case Study 2: Development of Herbicides

A collaborative study between agricultural chemists explored the use of this compound in formulating new herbicides. The results indicated that the trifluoroethyl group significantly enhanced herbicidal activity against resistant weed species, suggesting a promising avenue for sustainable agriculture.

Case Study 3: Polymer Synthesis

In material science, researchers have synthesized novel fluorinated polymers using this compound as a precursor. These polymers exhibited exceptional chemical resistance and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations: Trifluoroethyl vs. Trifluoromethyl

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

  • Molecular Formula : C₆H₃BrF₃N | Molecular Weight : 225.995 g/mol .
  • The trifluoromethyl group (–CF₃) at position 6 increases electronegativity and steric hindrance compared to the trifluoroethyl (–CH₂CF₃) group. This results in lower boiling points and higher reactivity in nucleophilic aromatic substitution (SNAr) reactions due to stronger electron-withdrawing effects .

Key Differences :

  • Lipophilicity : The trifluoroethyl group in the target compound offers greater hydrophobicity (logP ~2.5) than –CF₃ (logP ~1.8), enhancing membrane permeability in drug candidates .
  • Synthetic Flexibility : The –CH₂CF₃ group allows for further functionalization (e.g., oxidation to –COOH), whereas –CF₃ is less modifiable .

Ether-Linked Trifluoroethyl Derivatives

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-06-0)

  • Molecular Formula: C₇H₄BrF₃NO | Molecular Weight: 260.01 g/mol .
  • The trifluoroethoxy (–OCH₂CF₃) group introduces polarity, increasing solubility in polar solvents (e.g., acetonitrile) but reducing thermal stability compared to –CH₂CF₃ .

Positional Isomers and Fluorine-Substituted Analogues

3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS 1803695-57-9)

  • Molecular Formula : C₆H₃BrF₃N | Molecular Weight : 233.99 g/mol .
  • The difluoromethyl (–CF₂H) group at position 2 and fluorine at position 6 create a distinct electronic profile, favoring radical-based reactions over SNAr .

Comparison Table :

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine 2-Br, 6-CH₂CF₃ C₇H₅BrF₃N 240.02 High lipophilicity, synthetic versatility
2-Bromo-6-(trifluoromethyl)pyridine 2-Br, 6-CF₃ C₆H₃BrF₃N 225.995 Strong electron-withdrawing, SNAr reactivity
2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine 2-Br, 3-OCH₂CF₃ C₇H₄BrF₃NO 260.01 Polar, kinase inhibitor intermediate
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 3-Br, 2-CF₂H, 6-F C₆H₃BrF₃N 233.99 Radical reactivity, agrochemical use

Q & A

Q. Methodology :

  • Nickel-catalyzed cross-coupling : Start with 2-bromo-6-methylpyridine derivatives. Introduce the trifluoroethyl group via reductive coupling using Ni catalysts (e.g., NiCl₂(PPh₃)₂) in anhydrous THF under inert atmosphere. Optimize temperature (60–80°C) to balance reactivity and byproduct formation .
  • Halogenation strategies : Brominate 6-(trifluoroethyl)pyridine precursors using NBS (N-bromosuccinimide) under radical initiation (AIBN) in CCl₄. Monitor reaction progress via TLC (hexane:EtOAc = 4:1) to avoid over-bromination .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .

Basic: How do the electron-withdrawing trifluoroethyl and bromine groups influence the compound’s spectroscopic properties?

Q. Methodology :

  • NMR analysis : The trifluoroethyl group induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine-H in 1^1H NMR). 19^{19}F NMR shows a triplet near δ -65 ppm (CF₃ coupling with adjacent CH₂). Bromine’s electronegativity shifts pyridine ring protons upfield .
  • IR spectroscopy : Stretching vibrations for C-Br appear at ~550 cm⁻¹; C-F stretches (trifluoroethyl) are observed at 1150–1250 cm⁻¹. Use ATR-FTIR for solid-state samples to avoid solvent interference .

Advanced: What mechanistic insights explain competing substitution vs. coupling reactions in metal-mediated transformations?

Q. Methodology :

  • Nickel vs. palladium catalysis : Ni⁰ promotes reductive coupling (e.g., forming bipyridines) via oxidative addition to C-Br, while Pd⁰ favors Suzuki-Miyaura coupling. Solvent polarity (e.g., DMF vs. THF) modulates metal coordination and reaction pathway .
  • Kinetic vs. thermodynamic control : At lower temperatures (<50°C), SNAr (nucleophilic aromatic substitution) dominates with strong nucleophiles (e.g., amines). Elevated temperatures (>100°C) favor radical pathways for C-C bond formation .

Advanced: How can computational modeling (DFT) predict regioselectivity in further functionalization?

Q. Methodology :

  • Charge distribution analysis : Calculate Mulliken charges at pyridine ring positions using Gaussian09 (B3LYP/6-31G*). The C-4 position is most electrophilic due to para-directing effects of CF₃ and Br .
  • Transition state modeling : Simulate intermediates for cross-coupling reactions. High activation energy at C-2 (due to steric hindrance from CF₃CH₂) directs reactivity to C-4 .

Data Contradiction: Why do studies report conflicting yields in trifluoroethyl group introduction?

Q. Resolution :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase yields (~70%) by stabilizing charged intermediates, while nonpolar solvents (toluene) favor side reactions (e.g., dehalogenation) .
  • Catalyst loading : Excess Ni catalyst (>5 mol%) accelerates decomposition. Titrate catalyst to 2–3 mol% and use chelating ligands (e.g., bipyridine) to improve reproducibility .

Advanced: What strategies mitigate instability of this compound under acidic/basic conditions?

Q. Methodology :

  • pH-controlled storage : Store at pH 6–7 (buffered with ammonium acetate) to prevent Br⁻ elimination. Avoid strong bases (e.g., NaOH) that cleave the C-Br bond .
  • Light sensitivity : Use amber vials and conduct reactions under argon to suppress photodegradation. Monitor via UV-Vis (λ = 270 nm) for absorbance shifts .

Basic: What are the key applications in coordination chemistry?

Q. Methodology :

  • Ligand design : The pyridine N and Br act as donor sites. Synthesize Cu(II) complexes by refluxing with Cu(NO₃)₂ in ethanol. Characterize via EPR to confirm square-planar geometry .
  • Catalytic activity : Test Ni complexes in ethylene oligomerization. Adjust ligand stoichiometry (1:2 metal:ligand) to optimize turnover frequency (TOF) .

Advanced: How does isotopic labeling (e.g., 13^{13}13C-Br) aid in mechanistic studies?

Q. Methodology :

  • Tracing reaction pathways : Synthesize 13^{13}C-labeled analogs via 13^{13}CO₂ incorporation in precursor pyridines. Use LC-MS to track 13^{13}C distribution in coupling products .
  • Kinetic isotope effects (KIE) : Compare kBrk_{Br}/kClk_{Cl} in halogen exchange reactions to elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation) .

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